Ald-Ph-PEG2-amine TFA salt

概要

説明

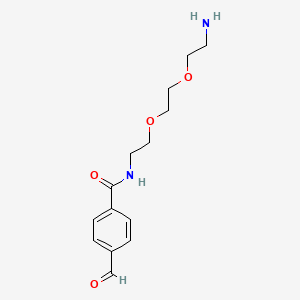

Ald-Ph-PEG2-amine TFA salt is a small molecule polyethylene glycol (PEG) linker that contains a benzaldehyde moiety and a terminal amine group. This compound is known for its ability to increase the water solubility of molecules in aqueous solutions due to the hydrophilic nature of the PEG linker. The benzaldehyde group can undergo reactions with primary amine groups, while the terminal amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ald-Ph-PEG2-amine TFA salt typically involves the following steps:

Formation of PEG Linker: The PEG linker is synthesized by reacting ethylene oxide with a suitable initiator, such as a hydroxyl group, to form a PEG chain.

Introduction of Benzaldehyde Moiety: The benzaldehyde group is introduced by reacting the PEG chain with a benzaldehyde derivative.

Attachment of Terminal Amine: The terminal amine group is attached by reacting the PEG-benzaldehyde intermediate with an amine-containing compound under suitable conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:

Large-Scale Reaction Vessels: Using large-scale reaction vessels to accommodate the increased volume of reactants.

Purification: Employing techniques such as column chromatography and recrystallization to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.

化学反応の分析

Aldehyde Group Reactivity

The aldehyde group participates in nucleophilic addition and Schiff base formation :

- Aminooxy/hydrazide conjugation : Forms oxime or hydrazone bonds under mild acidic/basic conditions (pH 4–7) .

- Reductive amination : Reacts with primary amines to form stable secondary amines via NaBH<sub>3</sub>CN or NaBH<sub>4</sub> reduction .

Amine Group Reactivity

The primary amine (as TFA salt) reacts after deprotonation:

- Amide coupling : Activated by carbodiimides (e.g., EDC) or uronium reagents (e.g., HATU) with NHS esters or carboxylic acids .

- Click chemistry : Azide-alkyne cycloaddition when functionalized with azide/alkyne groups .

Reaction Conditions and Reagents

Bioconjugation with Peptides

In peptide synthesis, Ald-Ph-PEG2-amine TFA salt facilitated site-specific modifications :

- Cyclic peptide formation : Reacted with cysteine thiols via maleimide intermediates, achieving >95% purity after HPLC .

- Nanoglobule labeling : Conjugated to Gd-DOTA chelates using Cu(I)-catalyzed azide-alkyne cycloaddition, enabling MRI contrast enhancement .

Comparison with Analogous PEG Linkers

Critical Considerations

- TFA interference : Excess TFA inhibits amine reactivity; neutralization with DIPEA or ion exchange is required .

- PEG length impact : Shorter PEG2 spacers reduce steric hindrance but limit solubility compared to PEG3/PEG4 variants .

Experimental protocols emphasize purification via HPLC (C18 columns, 20–45% ACN gradient) to isolate conjugates with >95% purity .

科学的研究の応用

Key Applications

-

Drug Delivery Systems

- Ald-Ph-PEG2-amine TFA salt is primarily utilized in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents. The hydrophilic nature of PEG improves the pharmacokinetics of drugs, allowing for better absorption and distribution in biological systems .

- Case Study : In a study on the delivery of anticancer drugs, formulations using Ald-Ph-PEG2-amine demonstrated significantly improved solubility and reduced toxicity compared to conventional formulations, leading to enhanced therapeutic efficacy .

-

Bioconjugation

- The compound serves as an effective linker in bioconjugation processes, allowing for the attachment of drugs to antibodies or other biomolecules. This is particularly beneficial in the development of antibody-drug conjugates (ADCs), where precise control over drug attachment is crucial for therapeutic effectiveness .

- Data Table :

Application Type Description Benefits Drug Delivery Enhances solubility and stability of drugs Improved pharmacokinetics Bioconjugation Links drugs to antibodies for targeted therapy High specificity and reduced side effects -

Antibody-Drug Conjugates (ADCs)

- This compound plays a significant role in ADC development by enabling stable yet reversible linkages between antibodies and cytotoxic agents. This approach facilitates targeted delivery of drugs, minimizing off-target effects .

- Case Study : Research involving ADCs utilizing Ald-Ph-PEG2-amine showed that the conjugates maintained their cytotoxic activity while exhibiting reduced systemic toxicity, highlighting the potential for safer cancer therapies .

-

Surface Modification

Surface Modification Type Application Advantages Nanoparticles Coating with Ald-Ph-PEG2-amine Increased biocompatibility Medical Devices Creating hydrophilic surfaces Reduced protein adsorption

作用機序

The mechanism of action of Ald-Ph-PEG2-amine TFA salt involves its ability to form stable covalent bonds with various functional groups. The benzaldehyde moiety reacts with primary amines to form imines or Schiff bases, while the terminal amine group can form amide bonds with carboxylic acids or activated NHS esters. These reactions enable the compound to serve as a versatile linker in various applications, enhancing the solubility, stability, and functionality of the conjugated molecules .

類似化合物との比較

Ald-Ph-PEG2-amine TFA salt can be compared with other similar compounds, such as:

Ald-Ph-PEG3-amine TFA salt: Contains a longer PEG linker, which may provide increased solubility and flexibility in certain applications.

Ald-Ph-PEG4-amine TFA salt: Features an even longer PEG linker, further enhancing solubility and reducing steric hindrance in conjugation reactions.

The uniqueness of this compound lies in its balanced PEG linker length, which provides an optimal combination of solubility and reactivity for a wide range of applications.

生物活性

Ald-Ph-PEG2-amine TFA salt is a specialized compound that combines polyethylene glycol (PEG) with an aldehyde and an amine group, making it particularly useful in bioconjugation, drug delivery, and surface modification applications. This article explores its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

Chemical Composition:

- Molecular Weight: 280.32 g/mol

- Functional Groups: Aldehyde and primary amine

- Solubility: Highly soluble in aqueous environments due to the PEG chain

Key Features:

- The aldehyde group allows for reversible conjugation with hydrazides and aminooxy groups, facilitating flexible bioconjugation strategies.

- The PEG spacer improves solubility and biocompatibility, reducing nonspecific interactions and aggregation in biological settings .

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily due to its ability to form stable conjugates with various biomolecules:

- Bioconjugation:

- Drug Delivery:

- Surface Modification:

Case Studies

- Antibody-Drug Conjugates (ADCs):

-

Cell Penetration Studies:

- Research has demonstrated that compounds modified with PEG chains exhibit improved cellular uptake. For instance, PEGylated nanoparticles showed enhanced internalization in cancer cells compared to their non-PEGylated counterparts, indicating a potential application for drug delivery systems targeting tumor cells .

- In Vitro Evaluations:

Data Tables

| Property | This compound |

|---|---|

| Molecular Weight | 280.32 g/mol |

| Functional Groups | Aldehyde, Primary Amine |

| Solubility | High |

| Applications | Bioconjugation, Drug Delivery, Surface Modification |

| Application Area | Findings |

|---|---|

| Antibody-Drug Conjugates | Enhanced stability and efficacy in vivo |

| Drug Delivery | Improved pharmacokinetics and reduced immunogenicity |

| Cellular Uptake | Increased internalization in cancer cells |

特性

IUPAC Name |

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-5-7-19-9-10-20-8-6-16-14(18)13-3-1-12(11-17)2-4-13/h1-4,11H,5-10,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVIFAPOMVRMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401197353 | |

| Record name | Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401197353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055013-56-2 | |

| Record name | Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055013-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401197353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。